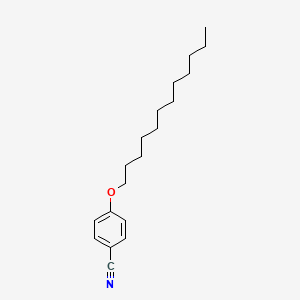
3-nitro-N'-(3-nitrobenzylidene)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-nitro-N’-(3-nitrobenzylidene)benzohydrazide is an organic compound with the molecular formula C14H10N4O5 and a molecular weight of 314.26 g/mol . This compound is characterized by the presence of nitro groups and a benzylidene moiety, making it a valuable intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N’-(3-nitrobenzylidene)benzohydrazide typically involves the condensation reaction between 3-nitrobenzaldehyde and 3-nitrobenzohydrazide in the presence of a suitable solvent such as methanol . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for 3-nitro-N’-(3-nitrobenzylidene)benzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification techniques to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-nitro-N’-(3-nitrobenzylidene)benzohydrazide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Condensation: It can undergo further condensation reactions with other aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Reduction: Formation of 3-amino-N’-(3-aminobenzylidene)benzohydrazide.
Substitution: Formation of derivatives with various functional groups replacing the nitro groups.
Wissenschaftliche Forschungsanwendungen
3-nitro-N’-(3-nitrobenzylidene)benzohydrazide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-nitro-N’-(3-nitrobenzylidene)benzohydrazide is primarily based on its ability to interact with biological molecules through its nitro and benzylidene groups. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its potential biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-nitro-N’-(3-nitrobenzylidene)aniline: Similar structure but with an aniline moiety instead of a benzohydrazide.
4-hydroxy-3-nitrobenzylidene benzohydrazide: Contains a hydroxyl group, which can influence its reactivity and applications.
Uniqueness
3-nitro-N’-(3-nitrobenzylidene)benzohydrazide is unique due to its dual nitro groups and benzylidene moiety, which provide a versatile platform for various chemical modifications and applications. Its ability to undergo multiple types of reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
303065-26-1 |
|---|---|
Molekularformel |
C14H10N4O5 |
Molekulargewicht |
314.25 g/mol |
IUPAC-Name |
3-nitro-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H10N4O5/c19-14(11-4-2-6-13(8-11)18(22)23)16-15-9-10-3-1-5-12(7-10)17(20)21/h1-9H,(H,16,19)/b15-9+ |
InChI-Schlüssel |
LXSAONRNDPQYTB-OQLLNIDSSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-N-[3-[[(2,3-dibromo-5-ethoxy-6-hydroxyphenyl)methylene]amino]phenyl]benzamide](/img/structure/B11709429.png)


![(5E)-5-(3-chlorobenzylidene)-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B11709443.png)
![1-{benzyl[2-(2,4,5-trichlorophenoxy)propanoyl]amino}-4-tert-butyl-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B11709447.png)
![(2E)-1-[4-(dimethylamino)phenyl]-3-(pyridin-2-yl)prop-2-en-1-one](/img/structure/B11709453.png)



![N'-[(1E,2E)-3-(1-acetyl-1H-indol-3-yl)prop-2-en-1-ylidene]-3-hydroxybenzohydrazide](/img/structure/B11709486.png)
![1,1',3,3'-tetraoxo-1H,1'H,3H,3'H-6,6'-bibenzo[de]isochromene-7,7'-dicarboxylic acid](/img/structure/B11709493.png)

![N'-[(E)-(3,5-Dichloro-2-methoxyphenyl)methylidene]-3,5-dinitrobenzohydrazide](/img/structure/B11709515.png)
![N'-[(E)-(4-butoxyphenyl)methylidene]-3,5-dimethyl-1H-indole-2-carbohydrazide](/img/structure/B11709518.png)
